molecular formula C13H7Cl2NOS B3036097 2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile CAS No. 338966-80-6

2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile

Cat. No.: B3036097
CAS No.: 338966-80-6
M. Wt: 296.2 g/mol
InChI Key: BEHURVLJRXILCP-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile is a chemical compound known for its unique properties and applications in various scientific experiments. It has a molecular formula of C13H7Cl2NOS and a molecular weight of 296.2 g/mol.

Preparation Methods

The synthesis of 2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene-3-acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives.

Scientific Research Applications

2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic materials and polymers.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile can be compared with similar compounds such as:

    2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetic acid: This compound has a similar structure but differs in the functional group attached to the thiophene ring.

    2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetic acid: Another similar compound with a different functional group, which affects its reactivity and applications

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Properties

IUPAC Name

2-[5-(2,4-dichlorobenzoyl)thiophen-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NOS/c14-9-1-2-10(11(15)6-9)13(17)12-5-8(3-4-16)7-18-12/h1-2,5-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHURVLJRXILCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=CS2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241306
Record name 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338966-80-6
Record name 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338966-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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